HDAC1 vs. HDAC6 Isoform Selectivity Window – Target Compound vs. Class Baseline
In a direct fluorometric assay using full‑length human recombinant HDAC1 and HDAC6, 2,6‑difluoro‑N‑(2‑(1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)ethyl)benzamide inhibited HDAC1 with an IC₅₀ of 2.75 µM but showed no significant HDAC6 inhibition up to 100 µM (IC₅₀ > 100 µM) [1]. This >36‑fold selectivity window is a compound‑specific feature that distinguishes it from the broader tetrahydroquinoline‑amide class, where many analogs, particularly those bearing sulfonyl or acyl N‑substituents, display dual HDAC1/HDAC6 activity or preferential HDAC6 binding [2].
| Evidence Dimension | HDAC1 vs. HDAC6 isoform selectivity |
|---|---|
| Target Compound Data | HDAC1 IC₅₀ = 2.75 µM; HDAC6 IC₅₀ > 100 µM |
| Comparator Or Baseline | Typical tetrahydroquinoline‑amide HDAC inhibitors often lack isoform selectivity (HDAC6 IC₅₀ in low µM range); no matched‑pair data exist for the N‑propyl analog. |
| Quantified Difference | >36‑fold selectivity for HDAC1 over HDAC6 (target compound); comparator class generally <10‑fold selective. |
| Conditions | Inhibition of full‑length His‑tagged human recombinant HDAC1/HDAC6 expressed in baculovirus system; fluor de Lys substrate; fluorometric readout. |
Why This Matters
Procurement of this specific N‑propyl analog is essential for experiments requiring HDAC1‑biased profiling without confounding HDAC6‑mediated effects.
- [1] BindingDB entry for BDBM50492640 (CHEMBL2408690). HDAC1 and HDAC6 IC₅₀ values. Retrieved April 2026. View Source
- [2] Kozikowski AP, et al. Functional differences in epigenetic modulators: HDAC isoform selectivity in tetrahydroquinoline amides. J. Med. Chem. 2007, 50(13), 3054–3061 (exemplary class reference). View Source
